molecular formula C13H9F2NO B14076107 Methanone, bis(4-fluorophenyl)-, oxime CAS No. 363-02-0

Methanone, bis(4-fluorophenyl)-, oxime

Cat. No.: B14076107
CAS No.: 363-02-0
M. Wt: 233.21 g/mol
InChI Key: HCKGQAZSGFSOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, bis(4-fluorophenyl)-, oxime is a chemical compound with the molecular formula C13H9F2NO. . This compound is characterized by the presence of two fluorophenyl groups attached to a methanone core, with an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, bis(4-fluorophenyl)-, oxime typically involves the reaction of bis(4-fluorophenyl)methanone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The general reaction scheme is as follows:

    Starting Materials: Bis(4-fluorophenyl)methanone and hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium, with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The bis(4-fluorophenyl)methanone is dissolved in the chosen solvent, and hydroxylamine hydrochloride is added. The mixture is stirred and heated to promote the reaction, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methanone, bis(4-fluorophenyl)-, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of bis(4-fluorophenyl)methanamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methanone, bis(4-fluorophenyl)-, oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, bis(4-fluorophenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl groups can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-fluorophenyl)methanone: Lacks the oxime group, making it less reactive in certain chemical reactions.

    Bis(4-chlorophenyl)methanone: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.

    Bis(4-bromophenyl)methanone: Contains bromine atoms, which can influence its chemical and biological properties.

Uniqueness

Methanone, bis(4-fluorophenyl)-, oxime is unique due to the presence of both fluorophenyl groups and the oxime functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

363-02-0

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

N-[bis(4-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H9F2NO/c14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10/h1-8,17H

InChI Key

HCKGQAZSGFSOBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.